molecular formula C17H12N2O5S2 B416085 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate CAS No. 304475-17-0

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate

Cat. No.: B416085
CAS No.: 304475-17-0
M. Wt: 388.4g/mol
InChI Key: HSIJOUGMQUDUSH-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a synthetic chemical reagent featuring a benzothiazole core linked via a thioether bond to an ester moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities . This specific molecular architecture is of significant interest in the discovery and development of novel therapeutic agents. The benzothiazole nucleus is frequently investigated for its potent antitumor properties. Derivatives of this heterocycle have demonstrated remarkable efficacy against a broad spectrum of cancer cell lines, including mammary, ovarian, colon, and renal cancers, through a multitude of mechanisms . Furthermore, the 2-(benzo[d]thiazol-2-ylthio) molecular fragment is a recognized pharmacophore in kinase inhibition research. Similar structures have been identified as novel, potent, and selective allosteric inhibitors of c-Jun N-terminal kinase (JNK), a key target in inflammatory and neurodegenerative diseases . The incorporation of the 3-nitrophenyl group enhances the molecular complexity and can influence the compound's electronic properties and binding affinity, making it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes as a biochemical building block or a reference standard in exploratory studies. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIJOUGMQUDUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via S-Alkylation

Procedure :

  • React benzo[d]thiazole-2-thiol (1.0 equiv) with ethyl chloroacetate (1.2 equiv) in anhydrous acetone.

  • Add potassium carbonate (K₂CO₃, 2.0 equiv) as a base to deprotonate the thiol group.

  • Reflux at 60°C for 6–8 hours under nitrogen atmosphere.

Reaction :

Benzo[d]thiazole-2-thiol+ClCH2COOEtK2CO3,acetoneEthyl 2-(benzo[d]thiazol-2-ylthio)acetate\text{Benzo[d]thiazole-2-thiol} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate}

Post-treatment :

  • Hydrolyze the ester to the carboxylic acid using NaOH (2M) in ethanol/water (1:1) at 70°C for 2 hours.

  • Acidify with HCl (1M) to precipitate 2-(benzo[d]thiazol-2-ylthio)acetic acid (yield: 75–85%).

Synthesis of 2-(3-Nitrophenyl)-2-oxoethanol

Bromination of 3-Nitroacetophenone

Procedure :

  • Dissolve 3-nitroacetophenone (1.0 equiv) in dry dichloromethane (DCM).

  • Add bromine (Br₂, 1.1 equiv) dropwise at 0°C.

  • Stir for 2 hours at room temperature to form 2-bromo-1-(3-nitrophenyl)ethanone .

Reaction :

3-Nitroacetophenone+Br22-Bromo-1-(3-nitrophenyl)ethanone+HBr\text{3-Nitroacetophenone} + \text{Br}_2 \rightarrow \text{2-Bromo-1-(3-nitrophenyl)ethanone} + \text{HBr}

Post-treatment :

  • Quench excess bromine with sodium thiosulfate.

  • Isolate the product via vacuum filtration (yield: 80–90%).

Reduction to Alcohol

Procedure :

  • Reduce 2-bromo-1-(3-nitrophenyl)ethanone (1.0 equiv) with sodium borohydride (NaBH₄, 1.5 equiv) in methanol at 0°C.

  • Stir for 1 hour to yield 2-(3-nitrophenyl)-2-oxoethanol .

Reaction :

2-Bromo-1-(3-nitrophenyl)ethanone+NaBH42-(3-Nitrophenyl)-2-oxoethanol+NaBr\text{2-Bromo-1-(3-nitrophenyl)ethanone} + \text{NaBH}_4 \rightarrow \text{2-(3-Nitrophenyl)-2-oxoethanol} + \text{NaBr}

Post-treatment :

  • Neutralize with dilute HCl and extract with ethyl acetate (yield: 70–75%).

Esterification of Intermediates

Steglich Esterification

Procedure :

  • Combine 2-(benzo[d]thiazol-2-ylthio)acetic acid (1.0 equiv) and 2-(3-nitrophenyl)-2-oxoethanol (1.2 equiv) in dry DCM.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature for 12–16 hours.

Reaction :

Acid+AlcoholDCC/DMAP2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate\text{Acid} + \text{Alcohol} \xrightarrow{\text{DCC/DMAP}} \text{2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate}

Post-treatment :

  • Filter off dicyclohexylurea (DCU) byproduct.

  • Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the final product (yield: 60–65%).

Alternative Routes and Optimization

Direct S-Alkylation-Esterification

Procedure :

  • React benzo[d]thiazole-2-thiol (1.0 equiv) with 2-bromo-1-(3-nitrophenyl)ethanone (1.0 equiv) in DMF.

  • Add sodium hydride (NaH, 1.5 equiv) at 0°C to initiate S-alkylation.

  • Heat to 100°C for 5 hours to form the ester directly.

Advantages :

  • Fewer steps (one-pot synthesis).

  • Higher atom economy.

Challenges :

  • Competing side reactions (e.g., over-alkylation).

  • Requires strict temperature control to mitigate exothermicity.

Characterization and Validation

Spectroscopic Data

Technique Key Observations
¹H NMR (400 MHz, CDCl₃)δ 8.65 (s, 1H, thiazole-H), 8.30–8.10 (m, 4H, Ar-H), 4.90 (s, 2H, OCH₂CO), 3.80 (s, 2H, SCH₂CO).
IR (KBr)1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂), 1260 cm⁻¹ (C-S).
MS (ESI+)m/z 389.1 [M+H]⁺ (calculated: 388.4).

Purity Assessment

  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 12.3 min, purity >98%.

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Preferred solvent : Acetone (for S-alkylation) due to low cost and ease of removal.

  • Catalyst : K₂CO₃ over NaH for safer handling in large batches .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the benzo[d]thiazol-2-ylthio moiety .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate. For instance, derivatives of thiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development as anticancer agents .

Case Study:
A study demonstrated that thiazole derivatives, including those with similar structures to this compound, displayed IC50 values in the micromolar range against breast cancer cells, indicating potent activity .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiazole Derivative AMCF-715Induction of apoptosis
Thiazole Derivative BHeLa10Inhibition of cell proliferation
2-(3-Nitrophenyl)-2-oxoethyl ...MDA-MB-23112Apoptosis induction

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the nitrophenyl group enhances this activity by facilitating interactions with microbial cell membranes .

Case Study:
In vitro tests showed that compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameMicroorganism TestedMIC (µg/mL)Type of Activity
Thiazole Derivative CStaphylococcus aureus32Bactericidal
Thiazole Derivative DCandida albicans16Fungicidal
2-(3-Nitrophenyl)-2-oxoethyl ...Escherichia coli64Bacteriostatic

Material Science Applications

Beyond biological applications, the compound's unique structure allows it to be utilized in material science, particularly in the development of organic semiconductors and sensors. The thiazole unit contributes to the electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study:
Research has shown that incorporating thiazole derivatives into polymer matrices enhances the charge transport properties, leading to improved performance in electronic devices .

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include key biochemical processes such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Trends : The presence of nitro and benzothiazole groups correlates with enhanced antimicrobial and antidiabetic activities in related compounds .

Biological Activity

The compound 2-(3-nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer, antimicrobial, and neuroprotective research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14N2O4S\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This structure features a nitrophenyl group, a thiazole moiety, and an ester functional group, which are known to influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. A notable study reported that derivatives with similar structures demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potent anticancer properties .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BA54915Cell cycle arrest
Target Compound MCF-7 12 Apoptosis induction

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. In vitro testing against Gram-positive and Gram-negative bacteria revealed that it possesses significant antibacterial properties. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative treatment option .

MicroorganismMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, the compound has been investigated for its neuroprotective effects. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. A study reported an IC50 value of 5 µM for AChE inhibition, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Studies

  • Anticancer Study : A study conducted on a series of benzo[d]thiazole derivatives found that structural modifications significantly influenced their cytotoxicity against various cancer cell lines. The incorporation of electron-withdrawing groups like nitro groups enhanced the anticancer activity of the derivatives .
  • Neuroprotective Study : In a model of Alzheimer’s disease, compounds similar to the target compound were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability .

Q & A

Q. What are the optimized synthetic routes for 2-(3-nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves two key components: the benzo[d]thiazole-thioacetate moiety and the 3-nitrophenyl-oxoethyl group.
  • Step 1 : Synthesize the benzothiazole-thioester via nucleophilic substitution. For example, 2-mercaptobenzothiazole reacts with ethyl chloroacetate in dry acetone under reflux with K₂CO₃ as a base (yield: ~70-80%) . Alternative routes include reacting 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine (yield: ~75%) .
  • Step 2 : Introduce the 3-nitrophenyl-oxoethyl group. A nitrophenyl acetyl chloride derivative can be coupled to the benzothiazole-thioester via esterification. Solvent polarity and temperature (e.g., dichloromethane at 0–25°C) critically affect regioselectivity and yield.
  • Key Variables : Base strength (K₂CO₃ vs. trimethylamine), solvent (polar aprotic vs. non-polar), and reaction time (6–12 hours).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the nitrophenyl (δ ~8.1–8.5 ppm for aromatic protons) and benzothiazole-thioester (δ ~3.5–4.5 ppm for CH₂ groups) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between benzothiazole and nitrophenyl groups). For example, analogs like ethyl 2-(4-chloro-2-oxobenzothiazol-3-yl)acetate show planar geometry at the thioester linkage .
  • IR Spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and nitrophenyl NO₂ (~1520 cm⁻¹) stretches .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Benzothiazole derivatives exhibit MIC values as low as 12.5 µg/mL .
  • Enzyme Inhibition : Test against acetylcholinesterase or urease via spectrophotometric assays (e.g., Ellman’s method). Thioester analogs show IC₅₀ values in the µM range .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reaction mechanisms?

  • Methodological Answer :
  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and partial charges. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Reactivity Insights : Simulate nucleophilic attack on the thioester group. DFT reveals transition-state geometries and activation barriers for hydrolysis or substitution reactions .

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, reaction yields) be resolved?

  • Methodological Answer :
  • Error Analysis : Compare experimental crystallographic bond lengths (e.g., C–S: ~1.75 Å) with DFT-optimized geometries. Adjust functionals (e.g., include dispersion corrections) if deviations exceed 0.02 Å .
  • Solvent Effects : Use implicit solvent models (e.g., PCM) to reconcile yield differences between polar (e.g., acetone) and non-polar (e.g., toluene) conditions .

Q. What strategies enhance bioactivity through structural modifications?

  • Methodological Answer :
  • Derivatization : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., NH₂) substituents to modulate electronic effects .
  • Hybrid Scaffolds : Synthesize hydrazide derivatives (e.g., 2-benzothiazolyl acetohydrazide) for improved solubility and target binding. Hydrazides react with aldehydes to form Schiff bases with enhanced antifungal activity .
  • Fluorescent Probes : Attach dansyl or coumarin groups to track cellular uptake via fluorescence microscopy .

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